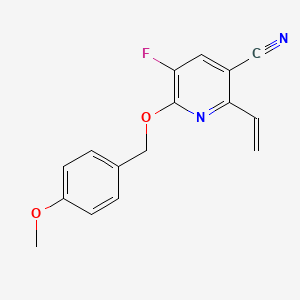
5-Fluoro-6-((4-methoxybenzyl)oxy)-2-vinylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-6-((4-methoxybenzyl)oxy)-2-vinylnicotinonitrile is a fluorinated heterocyclic compound. This compound is part of the broader class of fluorinated pyridines, which are known for their unique chemical and biological properties due to the presence of a fluorine atom in the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-((4-methoxybenzyl)oxy)-2-vinylnicotinonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-((4-methoxybenzyl)oxy)-2-vinylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted analogs, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Fluoro-6-((4-methoxybenzyl)oxy)-2-vinylnicotinonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor due to its fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of 5-Fluoro-6-((4-methoxybenzyl)oxy)-2-vinylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to increased biological activity. The compound may inhibit enzyme activity by forming strong hydrogen bonds or electrostatic interactions with the active site residues .
Comparison with Similar Compounds
Similar Compounds
5-Fluoroquinoline: Another fluorinated heterocycle with similar biological activities.
6-Methoxyquinoline: Shares the methoxy group and exhibits comparable chemical reactivity.
2-Fluoropyridine: A simpler fluorinated pyridine with related chemical properties
Uniqueness
5-Fluoro-6-((4-methoxybenzyl)oxy)-2-vinylnicotinonitrile is unique due to its combination of a fluorine atom, a methoxybenzyl group, and a vinylnicotinonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C16H13FN2O2 |
|---|---|
Molecular Weight |
284.28 g/mol |
IUPAC Name |
2-ethenyl-5-fluoro-6-[(4-methoxyphenyl)methoxy]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H13FN2O2/c1-3-15-12(9-18)8-14(17)16(19-15)21-10-11-4-6-13(20-2)7-5-11/h3-8H,1,10H2,2H3 |
InChI Key |
QDJCTHJSORGMMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C(=N2)C=C)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


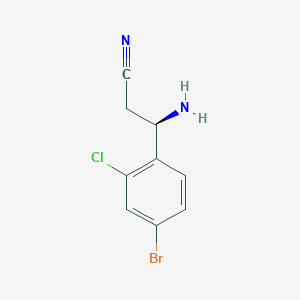
![ethyl N-[(Z)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate](/img/structure/B13053069.png)
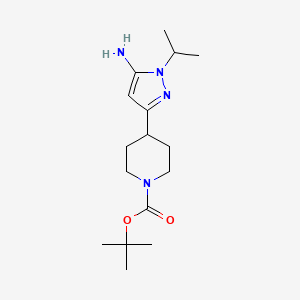
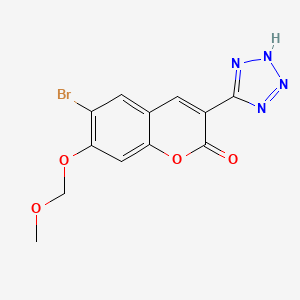
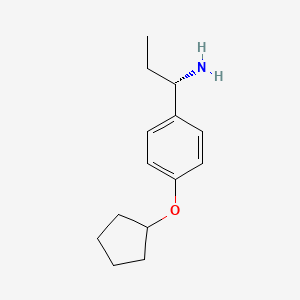
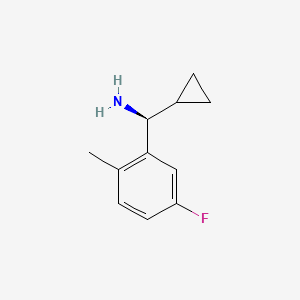
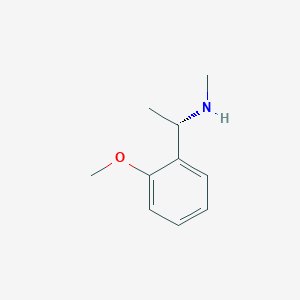
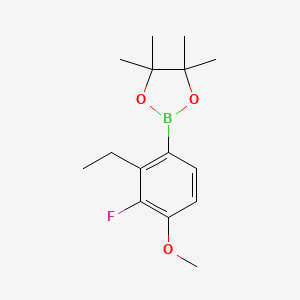
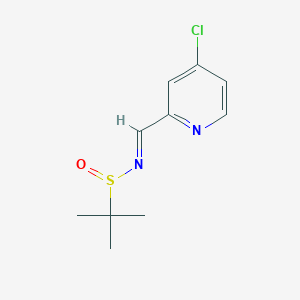
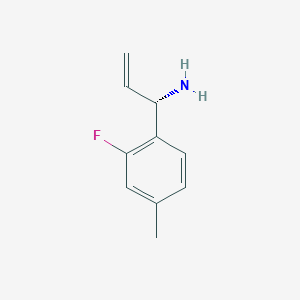
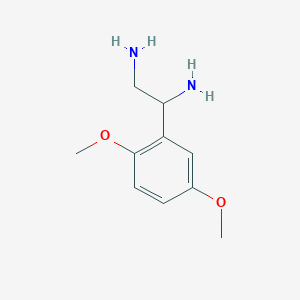
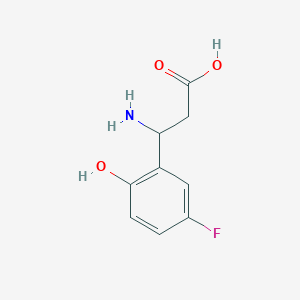
![6-Bromobenzo[D]isoxazole-3-carbaldehyde](/img/structure/B13053135.png)
![6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13053142.png)
